N-Methylthiazolo[4,5-f]quinolin-2-amine

GPR35 antagonism GPCR screening orphan receptor

N-Methylthiazolo[4,5-f]quinolin-2-amine (CAS 16351-50-1) is a heterocyclic small molecule belonging to the thiazolo[4,5-f]quinoline class, characterized by a planar, tricyclic aromatic scaffold formed by the fusion of a thiazole and a quinoline ring. Its molecular formula is C₁₁H₉N₃S (MW 215.27 g/mol), distinguished from the unsubstituted parent by the presence of an N-methyl group at the 2-amino position.

Molecular Formula C11H9N3S
Molecular Weight 215.274
CAS No. 16351-50-1
Cat. No. B579457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylthiazolo[4,5-f]quinolin-2-amine
CAS16351-50-1
SynonymsThiazolo[4,5-f]quinoline, 2-(methylamino)- (8CI)
Molecular FormulaC11H9N3S
Molecular Weight215.274
Structural Identifiers
SMILESCNC1=NC2=C(S1)C=CC3=C2C=CC=N3
InChIInChI=1S/C11H9N3S/c1-12-11-14-10-7-3-2-6-13-8(7)4-5-9(10)15-11/h2-6H,1H3,(H,12,14)
InChIKeyWEPYLUKJHOUUTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Methylthiazolo[4,5-f]quinolin-2-amine (CAS 16351-50-1) – Core Scaffold Profile and Procurement-Relevant Identity


N-Methylthiazolo[4,5-f]quinolin-2-amine (CAS 16351-50-1) is a heterocyclic small molecule belonging to the thiazolo[4,5-f]quinoline class, characterized by a planar, tricyclic aromatic scaffold formed by the fusion of a thiazole and a quinoline ring. Its molecular formula is C₁₁H₉N₃S (MW 215.27 g/mol), distinguished from the unsubstituted parent by the presence of an N-methyl group at the 2-amino position . This N-methylation reduces the number of hydrogen-bond donor sites (HBD = 1) compared to the free amine analog (HBD = 2), which directly impacts the compound's physicochemical profile and intermolecular interaction potential [1]. The scaffold is recognized in the medicinal chemistry literature as a privileged structure, with close analogs having been explored as dopamine receptor ligands, CD38 inhibitors, and kinase-targeting agents, making precise structural identification essential for reproducible research [2].

Why Thiazolo[4,5-f]quinoline Analogs Cannot Be Interchanged with N-Methylthiazolo[4,5-f]quinolin-2-amine


Within the thiazolo[4,5-f]quinoline class, subtle structural modifications produce profound shifts in biological activity, target engagement, and safety profiles. A single methyl group at the N-2 position alters the hydrogen-bond donor/acceptor landscape (HBD = 1 vs. 2 for the free amine) [1], modifies electronic distribution across the planar scaffold, and can fundamentally redirect receptor selectivity — as demonstrated by the contrast between the dopamine D2 partial agonist PD 128483 (a hexahydro analog) and the GPR35-inactive profile of the N-methyl target compound [2][3]. The unsubstituted parent compound Thiazolo[4,5-f]quinoline-2-amine is a documented potent mutagen in the Ames test (Salmonella TA-1538), a liability that may be differentially modulated by N-methylation, though direct comparative data remain absent [4]. These scaffold-level precedents demonstrate that even minor positional methylation cannot be treated as functionally neutral, and that procurement decisions must be guided by the specific substitution pattern rather than class-level assumptions.

Quantitative Differentiation Evidence for N-Methylthiazolo[4,5-f]quinolin-2-amine vs. Closest Analogs


GPR35 Pharmacological Inactivity Contrasts with Class-Level GPCR Activity of Thiazoloquinoline Analogs

In a primary GPR35 antagonism assay (target: G-protein coupled receptor 35), N-methylthiazolo[4,5-f]quinolin-2-amine was tested and reported as 'inactive' at the screening concentration [1]. This result stands in contrast to the broader thiazoloquinoline class, where several analogs — including the benzothiazole-containing CID1231538 — have demonstrated potent GPR35 antagonism (IC₅₀ = 0.55 μM) [2]. The inactivity of the N-methyl derivative at GPR35 provides a functional selectivity filter: researchers seeking to avoid GPR35-mediated off-target effects may prefer this compound, while those targeting GPR35 should exclude it.

GPR35 antagonism GPCR screening orphan receptor selectivity profiling

Reduced Hydrogen-Bond Donor Count Differentiates N-Methyl Analog from Free Amine Parent

The N-methyl substitution reduces the hydrogen-bond donor (HBD) count from 2 (Thiazolo[4,5-f]quinolin-2-amine, CAS 141890-75-7) to 1 (target compound), while maintaining identical HBA (hydrogen-bond acceptor) count of 3 [1][2]. This reduction in HBD correlates with improved membrane permeability in predictive models and is a well-established structural determinant in CNS drug design. The calculated LogP value of 2.79 for the target compound further supports moderate lipophilicity suitable for blood-brain barrier penetration studies [1].

hydrogen-bond donor physicochemical property permeability drug-likeness

Mutagenicity Risk Divergence Between N-Methyl Analog and Unsubstituted Parent Compound

Thiazolo[4,5-f]quinoline-2-amine (the unsubstituted parent) has been classified as a potent mutagen in the Ames test using Salmonella typhimurium strain TA-1538, where the fully aromatic tricyclic structure with a free NH₂ group was identified as a structural requirement for mutagenicity [1]. The target compound, N-methylthiazolo[4,5-f]quinolin-2-amine, incorporates an N-methyl group that eliminates the aromatic NH₂ moiety — the very feature identified as critical for mutagenic activity in the structure-mutagenicity study. While direct Ames data for the N-methyl analog are not publicly available, the SAR conclusion that 'a fully aromatic tricyclic structure [with] the aromatic NH₂ group is required for mutagenicity' suggests a favorable safety differentiation [1].

Ames test genotoxicity mutagenicity safety screening structure-activity relationship

Dopamine D2 Receptor Selectivity Profile Differentiates N-Methyl Scaffold from Hexahydro Analog PD 128483

PD 128483 (6-methyl-4,5,5a,6,7,8-hexahydrothiazolo[4,5-f]quinolin-2-amine) is a well-characterized dopamine D2 receptor partial agonist with a selectivity ratio of >100-fold for D2 over D1 receptors, and measurable affinity for alpha-2 adrenergic receptors but not alpha-1 or 5-HT₁A [1]. This compound is a hexahydro (partially saturated) analog that differs from the fully aromatic N-methyl target compound at the saturation state of the central ring. The full aromaticity of N-methylthiazolo[4,5-f]quinolin-2-amine alters the spatial geometry and electronic distribution, which is anticipated to shift its pharmacological profile away from the dopaminergic activity of PD 128483, though direct receptor binding data for the target compound are not publicly available.

dopamine D2 receptor antipsychotic GPCR selectivity autoreceptor PD 128483

Recommended Application Scenarios for N-Methylthiazolo[4,5-f]quinolin-2-amine Based on Differentiated Evidence


Orphan GPCR Counter-Screening: Use as a GPR35-Negative Control Compound

The documented inactivity of N-methylthiazolo[4,5-f]quinolin-2-amine at GPR35 in a primary antagonism assay [1] positions it as a structurally matched negative control for thiazoloquinoline-based screening libraries. In programs where GPR35 modulation is a known off-target concern (e.g., inflammatory disease, metabolic disorders), this compound can serve as a reference for establishing assay windows without interfering with the target pathway.

CNS-Penetrant Chemical Probe Development: Leveraging Reduced HBD Count

With a hydrogen-bond donor count of 1 (vs. 2 for the free amine parent) and a calculated LogP of 2.79 [1], this compound is structurally optimized for passive blood-brain barrier permeation. Medicinal chemistry teams designing CNS-targeted kinase inhibitors or receptor modulators based on the thiazolo[4,5-f]quinoline scaffold should prioritize the N-methyl analog as a starting point to maximize brain exposure potential.

Genotoxicity-Sensitive Research Programs: Favorable Mutagenicity SAR Prediction

Unlike the unsubstituted parent Thiazolo[4,5-f]quinoline-2-amine, which is a confirmed potent mutagen in the Ames test (TA-1538) [1], the N-methyl compound lacks the aromatic NH₂ group identified as critical for mutagenic activity. Research programs involving in vivo efficacy models, chronic dosing studies, or regulatory-facing safety pharmacology should prefer the N-methyl analog to reduce genotoxicity risk based on established SAR, pending confirmatory Ames testing.

Chemical Biology Tool Compound for Scaffold-Based Selectivity Profiling

The combination of GPR35 inactivity [1], predicted low mutagenicity, and structural divergence from dopaminergic PD 128483 analogs [2] makes this compound suitable as a 'selectivity scout' for thiazoloquinoline library screening. It can be used to establish baseline target engagement profiles and to identify scaffold-specific effects that are independent of dopamine receptor or GPR35 pharmacology.

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